molecular formula C16H16FN5O2S B2901108 4-fluoro-2-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034324-15-5

4-fluoro-2-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2901108
CAS No.: 2034324-15-5
M. Wt: 361.4
InChI Key: WECPUQTVCVJKHY-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorinated aromatic ring and a pyrazole-pyrazine hybrid substituent. Its structure integrates a sulfonamide group at the para position of the benzene ring, a fluorine atom at the ortho position, and a methyl group at the meta position.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-11-7-12(17)3-4-16(11)25(23,24)20-9-13-8-14(21-22(13)2)15-10-18-5-6-19-15/h3-8,10,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECPUQTVCVJKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H17FN4O2S\text{C}_{15}\text{H}_{17}\text{F}\text{N}_4\text{O}_2\text{S}

This compound features a sulfonamide group that is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with structural similarities to this compound have demonstrated significant antibacterial and antifungal activities. In one study, pyrazole derivatives showed effective inhibition against various bacterial strains and fungi, indicating a promising therapeutic potential in treating infections .

Anticancer Activity

Pyrazole derivatives, including those related to the target compound, have been implicated in anticancer activity. Research indicates that these compounds can inhibit specific kinases involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase . In vitro studies have shown that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been shown to reduce inflammation in various models, potentially offering new avenues for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the fluorine atom in this compound enhances its lipophilicity and may influence its interaction with biological targets. Modifications to the pyrazole ring and the sulfonamide moiety can significantly affect the compound's potency and selectivity against various biological targets .

Case Study 1: Antileishmanial Activity

In a study evaluating antileishmanial activity, a series of pyrazole derivatives were tested against Leishmania species. Compounds structurally related to this compound exhibited IC50 values in the low micromolar range, demonstrating significant efficacy compared to standard treatments like pentamidine .

CompoundIC50 (µM)Target
Compound A0.070L. amazonensis
Compound B0.059L. infantum

Case Study 2: Anticancer Properties

Another study focused on the anticancer potential of pyrazole derivatives showed that modifications to the pyrazole ring led to enhanced inhibition of cancer cell proliferation. The derivatives were tested against various cancer cell lines, with some showing IC50 values lower than those of established chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

The compound’s structural analogs in the literature differ in substituents on the benzene ring, pyrazole core, and appended heterocycles. These variations influence physicochemical properties, binding affinities, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name / Structure Key Substituents Reported Properties/Activities Evidence Source
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides 4-Hydroxyphenyl, aryl groups on pyrazole Carbonic anhydrase inhibition, cytotoxicity
(E)-4-((3-(Substituted phenyl)-1-phenyl-pyrazol-5-yl)methylene)benzenesulfonamides Phenyl, substituted aryl groups In silico-predicted diuretic activity
4-[5-(Furan-2-yl)-3-trifluoromethyl-pyrazol-1-yl]benzenesulfonamide Furan, trifluoromethyl Structural data (crystallography)
4-Amino-N-(3-methyl-1-phenyl-pyrazol-5-yl)benzenesulfonamide Amino group, 3-methyl-phenylpyrazole Solubility data (high solubility in DMSO)
Target Compound: 4-Fluoro-2-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide Fluorine, methyl, pyrazin-2-yl Inferred: Enhanced lipophilicity, potential kinase/CA binding

Key Comparisons

Substituent Effects on Bioactivity Hydroxyl vs. Fluorine Groups: Compounds with 4-hydroxyphenyl substituents (e.g., ) exhibit polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic enzyme active sites. Pyrazine vs. Aryl/Phenyl Groups: The pyrazin-2-yl group in the target compound introduces nitrogen-rich aromaticity, which may facilitate π-π stacking or coordination with metal ions in enzymatic pockets. This contrasts with aryl-substituted analogs (e.g., ), where bulkier groups might sterically hinder binding.

Solubility and Physicochemical Properties The trifluoromethyl group in and the amino group in significantly alter solubility. The target compound’s fluorine and methyl groups are expected to reduce aqueous solubility compared to hydroxylated analogs (e.g., ) but improve lipid bilayer penetration.

Structural Characterization Tools

  • Many analogs (e.g., ) were characterized using NMR, HRMS, and X-ray crystallography (via SHELX and ORTEP ). The target compound would likely require similar methods for structural validation.

Q & A

Q. How can in vivo pharmacokinetic challenges (e.g., short half-life) be addressed?

  • Methodology : Introduce metabolically stable substituents (e.g., deuterated methyl groups) or formulate as nanoparticles (PLGA-based). Monitor plasma half-life in rodent models via LC-MS, comparing AUC and Cmax values. Pro-drug strategies (e.g., esterification of sulfonamide) may improve bioavailability .

Technical Notes

  • Data Contradictions : Discrepancies in bioactivity may arise from cell line-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Include verapamil (P-gp inhibitor) or 1-aminobenzotriazole (CYP inhibitor) in assay controls .
  • Software Citations : Always cite SHELX , ORTEP , and relevant force fields (e.g., GAFF for docking) in computational studies.

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